(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is a chiral compound that finds applications in various fields of chemistry and biology. It is an ester derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of more complex molecules due to its reactivity and chiral nature.
Mechanism of Action
Target of Action
It’s known that tosylates, in general, are excellent leaving groups in nucleophilic substitution reactions . This suggests that the compound could potentially interact with a variety of biological targets, depending on the specific context and environment.
Mode of Action
The compound, being an ester, can undergo hydrolysis to yield a carboxylic acid and an alcohol . The tosylate group, due to its excellent leaving group properties, can participate in nucleophilic substitution reactions . This means that the compound can interact with its targets by substituting the tosylate group with a nucleophile present in the biological system.
Pharmacokinetics
It’s known that the tosylate group can improve the leaving group ability of alcohols, which can influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate typically involves the esterification of (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid with ethanol in the presence of an acid catalyst. The resulting ester is then reacted with para-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine to form the tosylate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reduction reactions are often performed in anhydrous conditions using solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, thioethers, or amines.
Hydrolysis: The major products are (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid and ethanol.
Reduction: The primary product is (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester alcohol.
Scientific Research Applications
(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid methyl ester tosylate
- (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid benzyl ester tosylate
- (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid isopropyl ester tosylate
Uniqueness
(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is unique due to its specific ester and tosylate groups, which confer distinct reactivity and solubility properties. Its chiral nature also makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .
Properties
IUPAC Name |
ethyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHCFWWDAGXFDM-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965305-31-0 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965305-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.